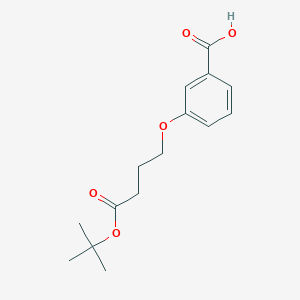
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is a chemical compound with the molecular formula C15H22O5 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tert-butoxy group and an oxobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol and subsequent oxidation reactions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of a catalyst such as manganese acetate (Mn(OAc)3·2H2O) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and manganese acetate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tert-butoxy)benzoic acid: A simpler derivative with similar structural features.
(S)-4-(Tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: An aspartic acid derivative with related functional groups.
Uniqueness
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is unique due to its combination of tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Biologische Aktivität
3-(4-(Tert-butoxy)-4-oxobutoxy)benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a tert-butoxy group and a 4-oxobutoxy moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly through the hydrophobic tert-butoxy group, which may enhance membrane permeability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : There are indications that the compound possesses antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on GPAT Inhibition : A study focused on the structure-activity relationship (SAR) of benzoic acid derivatives revealed that compounds with hydrophobic substituents at specific positions exhibited improved inhibitory activity against GPAT. This suggests that this compound could also demonstrate similar properties due to its hydrophobic tert-butoxy group .
- Anti-inflammatory Effects : In an experimental model, derivatives similar to this compound were shown to significantly decrease levels of TNF-alpha and IL-6, indicating anti-inflammatory potential .
- Antimicrobial Efficacy : Research investigating the antimicrobial properties of related benzoic acid derivatives found notable antibacterial activity against various strains, suggesting that this compound may follow suit .
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-5-9-19-12-7-4-6-11(10-12)14(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
NMSLNMNMRHUGDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCOC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















